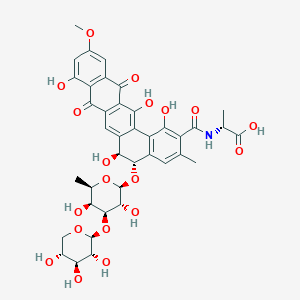

Benanomicin A

Description

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYUMGXIFMGKFN-NUVDETJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41NO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317567 |

Source

|

| Record name | Benanomicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116249-65-1 |

Source

|

| Record name | Benanomicin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116249-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benanomicin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benanomicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Benanomicin A Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A, a member of the pradimicin family of antibiotics, is a polyketide-derived natural product synthesized by actinomycetes. These compounds exhibit significant antifungal and antiviral activities, making their biosynthetic pathway a subject of considerable interest for the discovery of novel therapeutic agents and the development of engineered analogues. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and precursor molecules involved in its formation. The information presented herein is based on studies of the closely related and co-synthesized pradimicin antibiotics, with which benanomicins share a common biosynthetic origin.

Core Biosynthetic Machinery: The Pradimicin/Benanomicin Gene Cluster

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster. While the specific gene cluster for a benanomicin-producing strain has not been fully sequenced and annotated in publicly available literature, the highly homologous pradimicin biosynthetic gene cluster from Actinomadura hibisca P157-2 provides a robust model. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of sugar and amino acid moieties.[1][2]

Table 1: Putative Functions of Open Reading Frames (ORFs) in the Pradimicin/Benanomicin Biosynthetic Gene Cluster

| ORF | Proposed Function | Homology/Evidence |

| prmA | Ketosynthase α (KSα) | Core enzyme of the minimal PKS, involved in the initial steps of polyketide chain elongation. Gene inactivation proven to abolish pradimicin production.[1][2] |

| prmB | Ketosynthase β (KSβ)/Chain Length Factor (CLF) | Core enzyme of the minimal PKS, determines the length of the polyketide chain. Gene inactivation proven to abolish pradimicin production.[1][2] |

| prmC | Acyl Carrier Protein (ACP) | Core enzyme of the minimal PKS, carries the growing polyketide chain.[1] |

| prmD | Aromatase/Cyclase | Involved in the cyclization and aromatization of the polyketide backbone.[1] |

| prmE | Oxygenase/Monooxygenase | Putative tailoring enzyme involved in hydroxylation or other oxidative modifications of the polyketide intermediate.[1] |

| prmF | Dehydratase | Putative tailoring enzyme involved in removing water molecules during the modification of the polyketide backbone. |

| prmG | Ketoreductase | Putative tailoring enzyme responsible for the reduction of keto groups in the polyketide intermediate. |

| prmH | Oxygenase/Monooxygenase | Putative tailoring enzyme.[1] |

| prmI | Oxygenase/Monooxygenase | Putative tailoring enzyme.[1] |

| prmJ | Cytochrome P450 Hydroxylase (C-5) | Specifically introduces a hydroxyl group at the C-5 position of the aglycone precursor. |

| prmK | Cyclase | Involved in the proper folding and cyclization of the polyketide chain.[1] |

| prmL | Cyclase | Works in conjunction with other cyclases to form the characteristic ring structure.[1] |

| prmM | Methyltransferase | Putatively involved in the methylation of the aglycone or sugar moieties. |

| prmN | D-alanine Ligase | Attaches the D-alanine moiety to the polyketide core. Shows relaxed substrate specificity, also accepting D-serine. |

| prmO | Glycosyltransferase | Involved in the attachment of the sugar units to the aglycone. |

| prmP1 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |

| prmP2 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |

| prmP3 | Acetyl-CoA carboxylase component | Supplies the malonyl-CoA extender units for polyketide synthesis. Disruption leads to decreased pradimicin production.[1][2][3] |

| prmQ | Glycosyltransferase | Involved in the attachment of the sugar units to the aglycone. |

| prmR1 | ABC transporter | Confers resistance to the produced antibiotic, likely by exporting it out of the cell. |

| prmR2 | ABC transporter | Confers resistance to the produced antibiotic. |

| prmS1 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |

| prmS2 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |

| prmS3 | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursors. |

| prmT | Thioesterase | Involved in the release of the completed polyketide chain from the ACP. |

| prmU | Regulatory protein | Putative regulator of gene cluster expression. |

| prmV | Transporter | Putative transporter protein. |

| prmW | Cytochrome P450 Hydroxylase (C-6) | Specifically introduces a hydroxyl group at the C-6 position of the aglycone precursor. Works synergistically with PdmJ. |

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound, in parallel with pradimicins, is a multi-step process involving the formation of a polyketide aglycone, followed by a series of tailoring reactions including hydroxylations, glycosylations, and the attachment of a D-alanine moiety. The proposed pathway has been elucidated through feeding studies with labeled precursors and the analysis of metabolites accumulated by blocked mutants of Actinomadura species.[4]

Assembly of the Polyketide Backbone

The pathway commences with the synthesis of a dodecaketide chain by the type II PKS, utilizing acetyl-CoA as a starter unit and malonyl-CoA as extender units. The minimal PKS, comprising the ketosynthase subunits PrmA and PrmB, and the acyl carrier protein PrmC, iteratively condenses these precursors. The length of the polyketide chain is determined by the PrmB subunit.

Cyclization and Aromatization

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by the cyclases PrmD, PrmK, and PrmL, to form the characteristic dihydrobenzo[a]naphthacenequinone core of the aglycone.

Tailoring of the Aglycone

The aglycone intermediate undergoes several crucial modifications:

-

Hydroxylation: Two cytochrome P450 hydroxylases, PrmJ and PrmW, act synergistically to introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively.

-

Methylation: A putative methyltransferase, PrmM, is believed to be responsible for the methylation of the aglycone. The inhibition of this step by sinefungin, an inhibitor of methyltransferases, leads to the accumulation of demethylated intermediates.[4]

Attachment of D-alanine

The amino acid ligase, PrmN, catalyzes the attachment of a D-alanine residue to the carboxyl group of the aglycone. This enzyme exhibits some flexibility, as it can also incorporate D-serine.

Glycosylation

The final steps in the biosynthesis involve the attachment of sugar moieties. The pradimicin/benanomicin gene cluster contains several genes predicted to be involved in the biosynthesis of deoxysugars (prmP1, prmP2, prmS1, prmS2, prmS3) and their transfer to the aglycone by glycosyltransferases (prmO, prmQ). The specific glycosylation pattern is a key determinant of the final product, distinguishing different members of the pradimicin and benanomicin family.

The divergence between the benanomicin and pradimicin pathways likely occurs at the level of these tailoring reactions, particularly in the glycosylation and methylation steps. Different substrate specificities of the glycosyltransferases and methyltransferases in the respective producing strains could lead to the distinct structures of benanomicins and pradimicins.

References

- 1. mls.ls.tum.de [mls.ls.tum.de]

- 2. Discovery of an ʟ-amino acid ligase implicated in Staphylococcal sulfur amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Premithramycinone G, an Early Shunt Product of the Mithramycin Biosynthetic Pathway Accumulated upon Inactivation of Oxygenase MtmOII - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of Benanomicin A: A Technical Guide to its Structural Elucidation and Analogs

For Researchers, Scientists, and Drug Development Professionals

Benanomicin A, a member of the benanomicin-pradimicin class of antibiotics, has garnered significant interest within the scientific community for its potent antifungal properties. This technical guide provides an in-depth exploration of the structural elucidation of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Structure and Spectroscopic Fingerprints

The definitive structure of this compound was established through a combination of spectroscopic analysis, chemical degradation, and ultimately confirmed by total synthesis. Its complex architecture features a benzo[a]naphthacenequinone core, a D-alanine moiety, and a unique disaccharide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in deciphering the intricate connectivity and stereochemistry of this compound. While a complete, publicly available, tabulated dataset of all proton (¹H) and carbon-¹³ (¹³C) chemical shifts and coupling constants is not readily found in a single source, analysis of published literature and spectral databases allows for the compilation of characteristic resonance regions.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for the Core Moieties of this compound.

| Moiety | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzo[a]naphthacenequinone | Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Quinone Carbonyls | - | 180 - 190 | |

| Methine/Methylene Protons | 2.5 - 5.5 | 30 - 80 | |

| D-Alanine | α-Proton | 3.5 - 4.5 | ~50 |

| Methyl Protons | 1.2 - 1.8 | ~17 | |

| Carbonyl Carbon | - | ~175 | |

| Disaccharide | Anomeric Protons | 4.5 - 5.5 | 95 - 105 |

| Other Sugar Protons | 3.0 - 4.5 | 60 - 80 |

Note: These are approximate ranges and can vary based on the solvent and specific analog.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and the identification of its constituent parts. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly employed techniques.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |

| [M-Disaccharide+H]⁺ | Loss of the entire sugar moiety | Identifies the aglycone |

| [M-Disaccharide-Alanine+H]⁺ | Loss of both sugar and amino acid | Isolates the quinone core |

| Fragment of the disaccharide | Cleavage of the glycosidic bond | Confirms sugar identity |

Experimental Protocols: A Methodological Overview

The structural elucidation of this compound relies on a series of well-defined experimental procedures. The following sections provide a generalized overview of the key methodologies.

Isolation and Purification of Benanomicins

Benanomicins are naturally produced by actinomycetes, such as Actinomadura sp.. The isolation and purification process is critical for obtaining pure compounds for structural analysis.

Experimental Workflow: Isolation and Purification of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol Details:

-

Fermentation: Actinomadura sp. is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of benanomicins.

-

Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the secreted benanomicins, is then extracted with an immiscible organic solvent like ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Chromatography: An initial separation based on polarity is performed using a silica gel column with a gradient of solvents.

-

Preparative HPLC: Final purification is typically achieved using reversed-phase preparative HPLC, which separates compounds based on their hydrophobicity.

-

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry:

-

Sample Introduction: The purified compound is introduced into the mass spectrometer via a suitable ionization source (e.g., FAB or ESI).

-

Mass Analysis: The mass-to-charge ratios of the molecular ion and its fragments are determined.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of different parts of the molecule.

This compound Analogs: Structural Variations and Significance

Several analogs of this compound have been isolated or synthesized, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.

-

Benanomicin B: Differs from this compound in the sugar moiety, providing a key comparison point for understanding the role of the disaccharide in biological activity.

-

Dexylosylthis compound: Lacks the terminal xylose unit, allowing for the assessment of the importance of the complete disaccharide for antifungal efficacy.

-

Synthetic Amino Acid Analogs: Researchers have synthesized analogs with different amino acids in place of D-alanine to explore the impact of this moiety on the compound's properties.

Mechanism of Antifungal Action: A Signaling Pathway Perspective

This compound exerts its antifungal effect, particularly against Saccharomyces cerevisiae, through a multi-faceted mechanism targeting the fungal cell membrane and associated enzymes.[1]

Proposed Antifungal Mechanism of this compound

Caption: The proposed mechanism of antifungal action of this compound.

The primary steps in the antifungal action of this compound are:

-

Binding to Mannoproteins: this compound initially binds to mannan or mannoproteins present on the surface of the fungal cell wall and membrane.[1]

-

Membrane Disruption: This binding leads to a disruption of the cell membrane's integrity.[1]

-

Increased Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as potassium ions (K⁺) and ATP.[1]

-

Inhibition of H⁺-ATPase: this compound also directly inhibits the activity of the plasma membrane H⁺-ATPase, an essential enzyme for maintaining the electrochemical gradient across the fungal cell membrane.[1]

-

Cell Death: The cumulative effect of ion leakage, ATP depletion, and disruption of the proton gradient ultimately leads to fungal cell death.[1]

This detailed understanding of the structure and mechanism of this compound and its analogs is crucial for the rational design of new and more effective antifungal agents in the ongoing battle against fungal infections.

References

Benanomicin A: A Technical Guide on its Antifungal and Antiviral Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A, an antibiotic produced by Actinomadura sp., has demonstrated significant potential as both an antifungal and antiviral agent. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antifungal Activity

This compound exhibits a broad spectrum of fungicidal activity against a variety of pathogenic yeasts and molds. Its primary mechanism of action involves a unique interaction with the fungal cell wall, leading to cell death.

Quantitative Antifungal Data

The in vitro antifungal efficacy of this compound has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth, are summarized below.

| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |

| Candida albicans | Various clinical isolates | 0.2 - 6.25 | [1] |

| Cryptococcus neoformans | Various clinical isolates | 0.05 - 1.56 | [1] |

| Aspergillus fumigatus | Various clinical isolates | 0.78 - 12.5 | [1] |

| Aspergillus niger | Various clinical isolates | 3.13 - 25 | [1] |

| Trichophyton rubrum | Various clinical isolates | 0.1 - 0.78 | [1] |

| Saccharomyces cerevisiae | Laboratory strain | ~MIC | [2] |

Mechanism of Antifungal Action

The fungicidal effect of this compound is primarily attributed to its ability to bind to mannan, a major polysaccharide component of the fungal cell wall.[3][4] This binding is a critical initiating event that leads to a cascade of downstream effects culminating in cell death.

Key Steps in the Antifungal Mechanism:

-

Binding to Mannan: this compound selectively recognizes and binds to mannan residues on the fungal cell surface.[3] This interaction is a key determinant of its antifungal specificity.

-

Cell Wall Stress: The binding of this compound to mannan is thought to induce structural changes in the cell wall, leading to cell wall stress.

-

Membrane Permeabilization: This stress ultimately disrupts the integrity of the plasma membrane, leading to increased permeability.[2]

-

Ion Leakage and Metabolic Disruption: The compromised membrane allows for the leakage of essential intracellular ions, such as potassium (K+), and disrupts critical metabolic processes.[2]

-

Cell Death: The culmination of these events leads to fungal cell death.

dot

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on established broth microdilution techniques.[5][6]

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

- A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.

- The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard) using a spectrophotometer.

- The standardized suspension is further diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of this compound Dilutions:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation:

- The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

- Control wells (drug-free and organism-free) are included.

- The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion

This compound presents a promising scaffold for the development of novel antifungal and antiviral therapeutics. Its unique mechanism of targeting the fungal cell wall mannan offers a selective advantage. Further research is warranted to fully elucidate its antiviral mechanism and to optimize its therapeutic potential through medicinal chemistry efforts. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of mycology, virology, and drug discovery.

References

- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity of Benanomicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benanomicin A, a benzo[a]naphthacenequinone antibiotic produced by Actinomadura spadix, exhibits a broad spectrum of in vitro activity primarily directed against a wide range of pathogenic fungi. Its mechanism of action involves binding to mannan components of the fungal cell wall, leading to membrane disruption and inhibition of essential enzymes. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data on its antifungal spectrum, detailed experimental protocols for susceptibility testing, and a discussion of its known mechanisms and effects on host-pathogen interactions.

Antifungal Spectrum of Activity

This compound has demonstrated a broad and potent antifungal activity, proving effective against a variety of yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes. Its action is characterized as fungicidal.[1] The in vitro efficacy of this compound is often compared to that of Amphotericin B, a widely used antifungal agent.

Quantitative Antifungal Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of this compound against various fungal pathogens as reported in the scientific literature.

Table 1: In Vitro Antifungal Activity of this compound against Pathogenic Yeasts

| Fungal Species | Number of Strains Tested | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |

| Candida albicans | 15 | 1.25 - 10 | 0.16 - 1.25 |

| Candida tropicalis | 5 | 2.5 - 10 | 0.31 - 1.25 |

| Candida parapsilosis | 5 | 5 - 10 | 0.16 - 0.63 |

| Candida glabrata | 5 | 5 - 20 | 0.31 - 1.25 |

| Cryptococcus neoformans | 10 | 0.63 - 5 | 0.16 - 0.63 |

| Rhodotorula rubra | 1 | 1.25 | 0.63 |

Table 2: In Vitro Antifungal Activity of this compound against Molds and Dimorphic Fungi

| Fungal Group/Species | Number of Strains Tested | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |

| Dimorphic Fungi | |||

| Sporothrix schenckii | 5 | 2.5 - 5 | 0.63 - >80 |

| Blastomyces dermatitidis | 3 | 10 - 20 | 0.16 |

| Histoplasma capsulatum | 3 | 20 | 0.16 - 0.31 |

| Dematiaceous Fungi | 23 | 5 - 80 | 0.31 - 10 |

| Aspergilli | |||

| Aspergillus fumigatus | 6 | 10 - 40 | 0.63 - 1.25 |

| Aspergillus flavus | 4 | 10 - 40 | 0.63 - 2.5 |

| Dermatophytes | 19 | 2.5 - 80 | 0.31 - 10 |

| Zygomycetes | 12 | >80 | 0.31 - 5 |

Note: Data compiled from descriptive ranges in scientific literature. Specific values may vary based on testing conditions.

Antibacterial Spectrum of Activity

Mechanism of Action and Cellular Effects

This compound's primary mechanism of action is the disruption of fungal cell membrane integrity and function. This is achieved through a multi-step process:

-

Binding to Mannan: this compound preferentially binds to mannan and glycomannan components of the fungal cell wall.[2] This interaction is crucial for its antifungal activity and is dependent on the presence of calcium ions.[2]

-

Membrane Disruption: This binding leads to a deterioration of the normal structure and function of the fungal cell membrane, particularly in growing or metabolically active cells.[3] This results in increased membrane permeability, leading to the leakage of intracellular components such as K+ and ATP.[3]

-

Enzyme Inhibition: this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane.[3] This inhibition disrupts essential cellular processes that rely on the proton gradient.

Caption: Mechanism of action of this compound.

Effects on Host-Pathogen Interactions: Phagocytosis

Beyond its direct fungicidal activity, this compound has been observed to modulate the host immune response to fungal pathogens. Specifically, it increases the susceptibility of Candida albicans to phagocytosis by murine macrophages.[4] This effect is not due to the stimulation of macrophages but rather a modification of the fungal cell surface. Treatment with this compound significantly decreases the cell-surface hydrophobicity of C. albicans, which is believed to make the yeast cells more susceptible to engulfment by phagocytes.[4]

Caption: this compound's effect on phagocytosis.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) for this compound against fungal isolates is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts or M38 for filamentous fungi, with appropriate modifications.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound sodium salt

-

Sterile, 96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Fungal isolates

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution. Further dilute in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.

-

Preparation of Fungal Inoculum:

-

For yeasts, subculture the isolate onto Sabouraud dextrose agar and incubate at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

-

For molds, grow the isolate on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in RPMI-1640 medium to the final inoculum concentration.

-

-

Microtiter Plate Preparation:

-

Add a defined volume of RPMI-1640 medium to all wells of the 96-well plate.

-

Add the starting concentration of this compound to the first column of wells.

-

Perform serial twofold dilutions of this compound across the plate.

-

Leave a column of wells without the drug to serve as a growth control.

-

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for slow-growing molds.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% inhibition for azoles against yeasts) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance.

References

- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lectin-Like Binding of Benanomicin A to Fungal Mannans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a potent antifungal antibiotic known for its unique mechanism of action, which involves the specific recognition and binding to mannans on the surface of fungal cells. This interaction is a critical first step leading to fungal cell death, making it a compelling subject for research and drug development. This technical guide provides an in-depth overview of the binding of this compound to fungal cell mannans, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action.

Quantitative Data on this compound Activity

| Fungal Group | Representative Genera | General MIC Range of this compound | Reference |

| Yeasts | Candida, Cryptococcus, Rhodotorula, Trichosporon | Comparable to Amphotericin B for some genera, but can be 2 to 8-fold higher for others. | [1] |

| Dimorphic Fungi | Sporothrix | Comparable to Amphotericin B. | [1] |

| Dematiaceous Fungi | Various | Broadly active. | [1] |

| Aspergilli | Aspergillus | Broadly active. | [1] |

| Dermatophytes | Various | Comparable to Amphotericin B for some species. | [1] |

| Zygomycetes | Various | Generally not susceptible. | [1] |

Table 1: Summary of in-vitro Antifungal Activity of this compound.

Structure-Activity Relationship

The binding of this compound to fungal mannans is highly dependent on its chemical structure. Studies involving structural analogs have elucidated key functional groups required for both binding and antifungal activity.

| Structural Moiety | Importance for Binding and Antifungal Activity | Reference |

| Carboxylic acid in the D-alanine moiety | Essential | [2] |

| Sugar moiety | Essential | [2] |

| Amino substituent on the sugar moiety | Can be replaced with a hydroxyl group without loss of activity. | [2] |

Table 2: Structure-Activity Relationship of this compound.

Proposed Mechanism of Action

The antifungal action of this compound is initiated by its lectin-like binding to mannose residues of mannoproteins in the fungal cell wall and cell membrane.[3][4] This binding is dependent on the presence of calcium ions (Ca²⁺).[2] The related compound, pradimicin, is known to form a ternary complex with D-mannoside and calcium, and it is proposed that this compound acts similarly.[5][6] Following this binding event, the integrity of the fungal cell membrane is compromised, leading to a cascade of downstream effects that result in cell death.

Key Downstream Events:

-

Disruption of Cell Permeability: The binding of this compound leads to the leakage of intracellular potassium ions (K⁺) and ATP in growing fungal cells.[4]

-

Inhibition of Nutrient Uptake: A substantial inhibition of 6-deoxy-glucose uptake by yeast cells has been observed.[4]

-

Inhibition of H⁺-ATPase: this compound inhibits the in-vitro activity of H⁺-ATPase from yeast cell membranes.[4]

-

Increased Susceptibility to Phagocytosis: Treatment with this compound has been shown to decrease the cell-surface hydrophobicity of Candida albicans, leading to increased susceptibility to phagocytosis by macrophages.[7]

References

- 1. The in-vitro activity of an antifungal antibiotic this compound in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Benanomicin A: A Comprehensive Physicochemical Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A is a naturally occurring antibiotic belonging to the benanomicin family, a group of compounds isolated from Actinomadura sp.[1]. It has garnered significant interest within the scientific community due to its potent antifungal and antiviral activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₁NO₁₉ | [2] |

| Molecular Weight | 827.7 g/mol | [2] |

| Appearance | Dark red powder | [1] |

| Purity | > 90% (HPLC) | |

| CAS Number | 116249-65-1 | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble | [1] |

| DMF | Soluble | [1] |

| Methanol | Poorly soluble | [1] |

| Chloroform | Poorly soluble | [1] |

| Water | Insoluble | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source |

| UV-Vis (λmax) | 294 nm | |

| ¹H NMR | Specific chemical shift data not readily available in the public domain. | |

| ¹³C NMR | Specific chemical shift data not readily available in the public domain. | |

| FT-IR | Specific peak data not readily available in the public domain. |

Note: While specific spectral data for this compound is not widely published, the subsequent sections detail the standard experimental protocols used to obtain such data.

Experimental Protocols

The following sections outline the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for the analysis of natural products.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

-

A narrow melting point range is indicative of a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

¹H NMR Spectroscopy:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, given its solubility profile).

-

The solution is placed in an NMR tube.

-

The ¹H NMR spectrum is acquired using a high-field NMR spectrometer.

-

The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the number and connectivity of hydrogen atoms in the molecule.

-

-

¹³C NMR Spectroscopy:

-

A more concentrated solution of this compound in a deuterated solvent is prepared.

-

The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.

-

The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The absorption bands (peaks) are analyzed to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.

Mechanism of Action and Experimental Workflows

Antifungal Mechanism of Action

This compound exerts its antifungal activity primarily by targeting the fungal cell wall. Its mechanism involves a specific interaction with mannan, a major component of the fungal cell wall. This binding disrupts the integrity of the cell wall and the underlying cell membrane, leading to increased permeability. The compromised cell membrane results in the leakage of essential intracellular components, such as ions and ATP, ultimately causing fungal cell death.[3][4]

Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

The following workflow outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Conclusion

This compound continues to be a compound of significant interest due to its potent biological activities. This guide provides a foundational understanding of its physicochemical properties and the standard methodologies used for their characterization. The elucidation of its mechanism of action offers a basis for further research into its therapeutic potential. The provided experimental workflows serve as a practical guide for researchers investigating the antifungal properties of this and other natural products. Further research is warranted to fully characterize its spectral properties and to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Production of Benanomicin A: A Technical Guide to its Natural Origin and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and fermentation processes of Benanomicin A, a polyketide antibiotic with significant biological activity. This document provides a comprehensive overview of the producing microorganism, detailed experimental protocols for its cultivation and fermentation, and an analysis of its biosynthetic pathway.

Natural Origin of this compound

This compound is a secondary metabolite produced by the Gram-positive filamentous bacterium, Actinomadura sp. strain MH193-16F4.[1][2] This actinomycete has also been identified as a strain of Actinomadura spadix.[2] Actinomycetes are well-known producers of a wide array of bioactive compounds, including many clinically important antibiotics. The isolation of this compound from an Actinomadura species underscores the importance of this genus as a source of novel therapeutic agents.

Fermentation of Actinomadura sp. MH193-16F4 for this compound Production

The production of this compound is achieved through submerged fermentation of Actinomadura sp. MH193-16F4 under specific culture conditions. While detailed optimization data for this compound production is not extensively published, protocols for the fermentation of closely related Actinomadura species producing similar compounds, such as pradimicins, provide a strong basis for developing a successful fermentation strategy.

Experimental Protocol: Cultivation and Fermentation of Actinomadura sp. MH193-16F4

This protocol outlines the general steps for the cultivation and fermentation of Actinomadura sp. MH193-16F4 to produce this compound.

2.1.1. Inoculum Preparation:

-

A pure culture of Actinomadura sp. MH193-16F4 is grown on a suitable agar medium, such as ISP Medium 1 or 2, for 14-21 days to achieve mature growth.

-

A loopful of the mature culture is used to inoculate a seed broth. A typical seed broth formulation is provided in Table 1.

-

The seed culture is incubated with shaking (e.g., 200 RPM) for 5 days at 30°C.

2.1.2. Fermentation:

-

The biomass from the seed culture is harvested and used to inoculate the production fermentation medium.

-

The fermentation is carried out in a suitable fermenter with controlled parameters. Based on related processes, a temperature of 30°C and a pH range of 6.0-8.0 are recommended.

-

The fermentation is typically run for 10 days with agitation (e.g., 200 RPM).

Fermentation Medium Composition

The composition of the fermentation medium is critical for optimal production of this compound. While the exact medium for Actinomadura sp. MH193-16F4 is not publicly detailed, a representative medium for a related Actinomadura species producing a similar antibiotic is presented in Table 1. Optimization of carbon and nitrogen sources is a key strategy to enhance the yield of secondary metabolites.

Table 1: Representative Fermentation Medium Composition for Actinomadura Species

| Component | Concentration (g/L) | Purpose |

| Seed Broth | ||

| Dextrose | 18 | Carbon Source |

| Soytone | 8 | Nitrogen Source |

| CaCO₃ | 4 | Buffering Agent |

| Yeast Extract | 2 | Growth Factors |

| NaCl | 1 | Osmotic Balance |

| Fermentation Broth | ||

| Soluble Starch | 20 | Carbon Source |

| Casamino Acids | 8 | Nitrogen Source |

| CaCO₃ | 3 | Buffering Agent |

| Proteose Peptone No. 3 | 2 | Nitrogen Source |

| Yeast Extract | 2 | Growth Factors |

| Dextrose | 1 | Carbon Source |

Note: The pH of both media should be adjusted to approximately 7.3 before sterilization.

Optimization of Fermentation Parameters

To maximize the yield of this compound, several fermentation parameters can be optimized. The following table (Table 2) outlines key parameters and their potential impact on production, based on general principles of actinomycete fermentation.

Table 2: Key Fermentation Parameters for Optimization

| Parameter | Typical Range | Potential Impact on this compound Production |

| pH | 6.0 - 8.0 | Influences enzyme activity and nutrient uptake. |

| Temperature | 28 - 37°C | Affects microbial growth rate and enzyme stability. |

| Dissolved Oxygen | Aerobic | Essential for the growth of aerobic actinomycetes. |

| Agitation | 150 - 250 RPM | Ensures proper mixing and oxygen transfer. |

| Carbon Source | Varies | Different carbon sources (e.g., glucose, starch, glycerol) can significantly affect yield. |

| Nitrogen Source | Varies | Organic (e.g., soy peptone, yeast extract) and inorganic (e.g., ammonium salts) nitrogen sources impact growth and secondary metabolism. |

Biosynthetic Pathway of this compound

This compound belongs to the pradimicin family of antibiotics, which are synthesized via a Type I polyketide synthase (PKS) pathway.[3] The biosynthesis involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization and glycosylation, to yield the final complex structure.

The biosynthetic pathway for the pradimicin-benanomicin family has been investigated, and a proposed pathway involves the conversion of early intermediates to either pradimicin A or this compound.[3]

Experimental Workflow: From Isolation to Purified Compound

The overall process for obtaining pure this compound involves several key stages, from the initial isolation of the producing microorganism to the final purification of the antibiotic.

Conclusion

This compound represents a valuable natural product with potential for further development. Understanding its natural origin and optimizing its production through fermentation are crucial steps in harnessing its therapeutic capabilities. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising antibiotic. Further research into the specific nutritional requirements and regulatory networks of Actinomadura sp. MH193-16F4 will be key to enhancing the industrial-scale production of this compound.

References

- 1. Isolation of new minor benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Benanomicin A Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of Benanomicin A, a potent antifungal antibiotic. This document summarizes the key structural features essential for its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action and synthetic pathways.

Core Structure-Activity Relationship Principles

This compound is a member of the benzo[a]naphthacenequinone class of antibiotics. Its complex structure, featuring a polycyclic aromatic core, a sugar moiety, and a D-alanine residue, offers multiple points for modification to probe its biological activity. Studies have revealed several key structural motifs that are critical for its antifungal and antiviral properties.

The primary mechanism of this compound's antifungal action involves its binding to mannans or mannoproteins on the surface of fungal cells. This interaction is thought to disrupt the normal structure and function of the cell membrane, particularly in growing or metabolically active cells, ultimately leading to cell death.[1][2]

Key findings from various studies indicate that both the D-alanine moiety and the sugar substituent are crucial for the biological activity of this compound.[3][4]

Data on Structure-Activity Relationships

| Modification | Effect on Antifungal Activity | Reference |

| Removal of the free carboxyl group in the D-alanine moiety | Essential for activity; removal leads to loss of function. | [3] |

| Removal of the sugar moiety | Essential for activity; at least one sugar moiety is required. | [3] |

| Modification of the amino acid residue | Tolerated to some extent; various amino acid analogs can be synthesized from a desalanine intermediate. | [4] |

| Substitution of the amino group on the sugar moiety with a hydroxyl group | Activity is retained, suggesting the amino group is not essential for the primary interaction. |

Experimental Protocols

The evaluation of the antifungal activity of this compound and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. The following is a detailed protocol based on established antifungal susceptibility testing standards.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

1. Preparation of Fungal Inoculum:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Colonies are collected and suspended in sterile saline.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of this compound Analogs:

-

This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of each compound.

3. Assay Procedure:

-

100 µL of the diluted fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted this compound analogs.

-

Each plate includes a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Workflow for SAR Studies

The logical workflow for conducting structure-activity relationship studies of this compound is depicted below.

Caption: Workflow for this compound SAR studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid analogs of this compound through desalaninethis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Findings on the Effects of Benanomicin A on Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the antifungal effects of Benanomicin A on Candida albicans. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound against Candida albicans and other fungal pathogens.

Table 1: In Vitro Fungicidal Activity of this compound against Candida albicans

| Treatment Concentration | Exposure Time (hours) | Percent Killing |

| 12.5 mg/L (MIC) | 1 | 92% |

| 2 | 99.7% | |

| 5 | 99.99% | |

| 25 mg/L | 5 | >99.99% |

| 50 mg/L | 5 | >99.99% |

| Data sourced from a study comparing the in-vitro activity of this compound with Amphotericin B.[1] |

Table 2: In Vivo Efficacy of this compound in Systemic Fungal Infections in Mice

| Fungal Pathogen | This compound ED₅₀ (mg/kg/day, s.c.) | Amphotericin B ED₅₀ (mg/kg/day, s.c.) | Fluconazole ED₅₀ (mg/kg/day, s.c.) |

| Candida albicans | 1.30 | - | - |

| Aspergillus fumigatus | 19.0 | - | - |

| Cryptococcus neoformans | 21.5 | - | - |

| ED₅₀ (Effective Dose 50) is the dose required to achieve a 50% therapeutic effect.[2] The study noted the efficacy of this compound against C. albicans was intermediate between that of Amphotericin B and fluconazole.[2] |

Proposed Mechanism of Action

This compound exhibits a fungicidal mode of action primarily targeting the cell envelope of Candida albicans. The proposed mechanism involves several key steps:

-

Binding to Cell Surface Mannans: this compound binds to the mannan and/or mannoprotein components of the fungal cell wall.[3][4] This interaction is crucial for its antifungal activity.[3]

-

Alteration of Cell Surface Properties: This binding leads to a significant decrease in the cell-surface hydrophobicity of C. albicans.[5]

-

Increased Susceptibility to Phagocytosis: The reduction in surface hydrophobicity renders the fungal cells more susceptible to phagocytosis by macrophages.[5]

-

Cell Membrane Disruption: In metabolically active cells, this compound is thought to disrupt the structure and function of the cell membrane, leading to the leakage of intracellular ions such as K+ and ATP.[4]

-

Inhibition of H+-ATPase: Studies in Saccharomyces cerevisiae have shown that this compound inhibits the activity of H+-ATPase located in the cell membrane.[4] This would disrupt essential cellular processes that rely on proton gradients.

It is important to note that the precise intracellular signaling pathways in Candida albicans affected by this compound have not been fully elucidated in the reviewed literature.

Caption: Proposed mechanism of action of this compound against Candida albicans.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standardized broth microdilution method.

-

Preparation of C. albicans Inoculum:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

-

-

Inoculation and Incubation:

-

Add the prepared C. albicans inoculum to each well containing the serially diluted this compound.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Reading:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The reading can be done visually or spectrophotometrically.

-

Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on the phagocytosis of C. albicans by macrophages.

-

Preparation of Macrophages:

-

Isolate murine peritoneal macrophages and seed them in a 24-well plate at a density of approximately 1 x 10⁵ cells/well.

-

Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

-

Preparation of C. albicans:

-

Grow C. albicans overnight in yeast extract-peptone-dextrose (YPD) broth.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Opsonize the C. albicans cells by incubating them in pooled human serum.

-

-

This compound Treatment:

-

Pre-treat the opsonized C. albicans with a sub-inhibitory concentration of this compound for a defined period (e.g., 1 hour).

-

Alternatively, add this compound directly to the co-culture of macrophages and C. albicans.

-

-

Co-incubation:

-

Add the treated or untreated C. albicans to the macrophage-containing wells at a multiplicity of infection (MOI) of 1:1 or 5:1 (Candida to macrophage).

-

Incubate for 1-2 hours to allow for phagocytosis.

-

-

Quantification:

-

Wash the wells to remove non-phagocytosed C. albicans.

-

Lyse the macrophages with a sterile, cold hypotonic solution to release the ingested yeast.

-

Plate serial dilutions of the lysate on SDA plates to determine the number of viable intracellular C. albicans (CFU).

-

The phagocytic index can be calculated as the percentage of macrophages containing at least one yeast cell, and the number of yeast cells per macrophage can also be determined by microscopy.

-

Caption: General experimental workflow for evaluating this compound's antifungal activity.

References

- 1. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid evaluation of phagocytosis and killing of Candida albicans by CD13+ leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Properties of Benanomicin A Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanomicin A, a benzo[a]naphthacenequinone antibiotic produced by Actinomadura spadix, has demonstrated significant antifungal properties. Its unique structure and mechanism of action make it and its derivatives promising candidates for the development of new antifungal agents. This technical guide provides an in-depth overview of the biological properties of this compound and its analogues, focusing on their mechanism of action, structure-activity relationships, and available biological activity data. While extensive quantitative data for a wide range of derivatives remains limited in publicly accessible literature, this guide synthesizes the current understanding to inform future research and development efforts.

Antifungal Activity of this compound

This compound exhibits a broad spectrum of fungicidal activity against various pathogenic fungi. The following table summarizes the in vitro and in vivo activity of the parent compound, this compound.

| Fungal Species | MIC (μg/mL) | ED50 (mg/kg/day, s.c.) |

| Candida albicans | 0.2-1.56 | 1.30[1] |

| Cryptococcus neoformans | 0.2-0.78 | 21.5[1] |

| Aspergillus fumigatus | 0.78-3.13 | 19.0[1] |

| Trichophyton spp. | 0.2-0.78 | Not Reported |

| Sporothrix schenckii | 0.39 | Not Reported |

| Rhodotorula spp. | 0.39-1.56 | Not Reported |

| Geotrichum spp. | 0.78 | Not Reported |

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that receives it. Data for this table is derived from multiple sources, and ranges may vary based on specific strains and testing conditions.

Mechanism of Antifungal Action

The primary mechanism of antifungal action of this compound involves its interaction with the fungal cell wall and membrane. This interaction leads to a cascade of events culminating in cell death.

Key Mechanistic Steps:

-

Binding to Mannan: this compound preferentially binds to mannan or mannoproteins, which are key components of the fungal cell wall and cell membrane.[2] This binding is a crucial first step for its antifungal activity.

-

Cell Membrane Disruption: The binding of this compound to the cell surface is thought to alter the normal structure and function of the cell membrane in metabolically active yeast cells.[3] This leads to increased cell permeability, resulting in the leakage of intracellular components such as potassium ions (K+) and ATP.[3]

-

Inhibition of H+-ATPase: this compound has been shown to inhibit the activity of H+-ATPase in the yeast cell membrane to a greater extent than mitochondrial or vacuolar H+-ATPases.[3] This inhibition disrupts essential cellular processes that rely on the proton gradient.

-

Increased Susceptibility to Phagocytosis: Treatment with this compound can decrease the cell-surface hydrophobicity of Candida albicans, making the fungal cells more susceptible to phagocytosis by macrophages.[4]

References

- 1. The in-vivo activity of an antifungal antibiotic, this compound, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of this compound to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of antifungal action of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal antibiotic this compound increases susceptibility of Candida albicans to phagocytosis by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pradimicin-Benanomicin Family of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pradimicin-benanomicin family of antibiotics represents a unique class of natural products with significant therapeutic potential, primarily as antifungal and antiviral agents. Characterized by a dihydrobenzo[α]naphthacenequinone core, these compounds exhibit a novel mechanism of action involving the specific recognition of D-mannose residues on the surface of pathogenic cells. This technical guide provides a comprehensive overview of the pradimicin-benanomicin family, detailing their chemical structures, mechanism of action, biosynthetic pathways, and spectrum of activity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

First isolated in the late 1980s, the pradimicins and benanomicins are a series of structurally related polyketide antibiotics produced by various species of actinomycetes, most notably Actinomadura hibisca and Actinomadura verrucosospora.[1][2] These compounds have garnered significant interest due to their broad-spectrum antifungal activity, including efficacy against clinically important pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][3] Notably, they have also demonstrated antiviral activity, particularly against enveloped viruses like HIV.[4]

The defining structural feature of this family is a pentacyclic dihydrobenzo[α]naphthacenequinone aglycone, which is typically glycosylated and substituted with a D-amino acid.[1] Their unique mode of action, which involves binding to D-mannose residues on fungal cell walls in a calcium-dependent manner, distinguishes them from other classes of antifungal agents and presents a promising avenue for combating drug-resistant infections.[3][5] This guide will delve into the technical details of this fascinating antibiotic family, providing researchers and drug development professionals with a thorough resource to support further investigation and therapeutic development.

Chemical Structure

The core chemical scaffold of the pradimicin-benanomicin family is a dihydrobenzo[α]naphthacenequinone structure. Variations in the sugar moieties, the D-amino acid substituent, and other modifications to the aglycone give rise to the diversity of compounds within this family.

Pradimicins: Generally, pradimicins are characterized by the presence of a D-alanine moiety and a disaccharide chain. Pradimicin A, one of the most studied members, possesses a D-alanine residue and a sugar chain composed of D-xylose and a thomosamine derivative.[2]

Benanomicins: Benanomicins share the same aglycone core but can differ in their glycosylation patterns and amino acid substituents. For instance, benanomicin A contains a D-alanine and a disaccharide composed of D-xylose and a deoxysugar.[6]

The structural diversity within this family has been further expanded through the synthesis of derivatives, such as BMS-181184, a water-soluble pradimicin analog developed for improved pharmacokinetic properties.[7]

Mechanism of Action: A Lectin-Mimetic Approach

The antifungal and antiviral activities of the pradimicin-benanomicin family stem from their ability to act as lectin mimics, specifically binding to D-mannose residues present in the mannoproteins of fungal cell walls and the glycoproteins of viral envelopes.[3][5] This interaction is crucially dependent on the presence of calcium ions.[8]

The proposed mechanism involves a two-step process:

-

Complex Formation: Two molecules of the pradimicin or benanomicin antibiotic form a complex with a single calcium ion (Ca²⁺).[9]

-

Ternary Complex Formation and Cell Membrane Disruption: This binary complex then recognizes and binds to terminal D-mannoside units on the cell surface, forming a stable ternary complex.[3][8] The formation of this complex is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.[3][5]

This unique mechanism of action, targeting a fundamental component of the fungal cell wall, makes these antibiotics effective against strains resistant to other antifungal drugs that target ergosterol biosynthesis or other cellular processes.

Spectrum of Activity: Quantitative Data

The pradimicin-benanomicin family exhibits a broad spectrum of activity against a variety of fungal pathogens and some enveloped viruses. The following tables summarize the available quantitative data for key members of this family.

In Vitro Antifungal Activity

Minimum Inhibitory Concentrations (MICs) are a standard measure of in vitro antifungal activity, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pradimicin A and this compound against Fungal Pathogens

| Fungal Species | Pradimicin A MIC (µg/mL) | This compound MIC (µg/mL) |

| Candida albicans | Moderate Activity | 2-8 fold higher than Amphotericin B[6] |

| Candida glabrata | Moderate Activity | - |

| Candida krusei | Moderate Activity | - |

| Candida parapsilosis | Moderate Activity | - |

| Candida tropicalis | Moderate Activity | - |

| Cryptococcus neoformans | Moderate Activity | Comparable to Amphotericin B[6] |

| Aspergillus fumigatus | Moderate Activity | 2-8 fold higher than Amphotericin B[6] |

| Trichophyton mentagrophytes | Moderate Activity | - |

Note: "Moderate Activity" for Pradimicin A is indicated in the literature, but specific MIC ranges were not consistently provided in the initial search results.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of BMS-181184 against Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 1 - 8 | - | [7] |

| Candida glabrata | 1 - 8 | - | [7] |

| Candida krusei | 1 - 8 | - | [7] |

| Candida lusitaniae | 1 - 8 | - | [7] |

| Candida parapsilosis | ≤8 | 16 | [7] |

| Candida tropicalis | 1 - 8 | - | [7] |

| Cryptococcus neoformans | ≤8 | - | [7] |

| Aspergillus fumigatus | ≤8 | - | [7] |

| Aspergillus niger | ≥16 | - | [7] |

| Aspergillus flavus | ≥16 | - | [7] |

| Blastomyces dermatitidis | - | 32 | [7] |

| Dermatophytes | ≤8 | - | [7] |

In Vitro Antiviral Activity

The antiviral activity is often quantified by the 50% inhibitory concentration (IC₅₀), the concentration of a drug that inhibits 50% of the viral replication.

Table 3: Antiviral and Cytotoxic Activity of Pradimicin A

| Parameter | Value | Reference(s) |

| Anti-Influenza Virus IC₅₀ | 6.8 µg/mL | [1] |

| Cytotoxicity (mammalian cells) | Non-cytotoxic at 100-500 µg/mL | [1] |

In Vivo Efficacy and Toxicity

In vivo studies in animal models provide crucial information on the therapeutic potential and safety of a drug.

Table 4: In Vivo Efficacy and Acute Toxicity of Pradimicin A and this compound in Mice

| Compound | Parameter | Value | Animal Model | Reference(s) |

| Pradimicin A | LD₅₀ (single i.v. administration) | 120 mg/kg | Mice | [1] |

| Pradimicin A | LD₅₀ (single i.m. administration) | >400 mg/kg | Mice | [1] |

| This compound | Subcutaneous ED₅₀ (C. albicans) | 1.30 mg/kg/day | Mice | [10] |

| This compound | Subcutaneous ED₅₀ (A. fumigatus) | 19.0 mg/kg/day | Mice | [10] |

| This compound | Subcutaneous ED₅₀ (C. neoformans) | 21.5 mg/kg/day | Mice | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the pradimicin-benanomicin family of antibiotics.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

The Clinical and Laboratory Standards Institute (CLSI) document M27-A provides a standardized method for determining the MICs of antifungal agents against yeasts.[11]

Methodology:

-

Inoculum Preparation: A standardized suspension of the yeast to be tested is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to a drug-free control well.

In Vivo Antifungal Efficacy: Murine Systemic Infection Model

Murine models of systemic candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.

Methodology:

-

Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic fungus, such as Candida albicans.

-

Treatment: At a specified time post-infection, mice are treated with the test compound (e.g., pradimicin or benanomicin) via a relevant route of administration (e.g., intravenous, subcutaneous). A control group receives a vehicle.

-

Monitoring: Mice are monitored for survival over a set period.

-

Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

Biosynthesis of Pradimicins and Benanomicins